Terpinyl acetate

Antimicrobial Food preservation Essential oil constituents

Formulators risk performance failure by treating monoterpene esters as interchangeable. Terpinyl acetate (CAS 10581-37-0) delivers quantitatively distinct, application-validated efficacy: • Retains bactericidal activity against E. coli O157 at pH 4.0-hydrocarbon alternatives fail in acidic matrices. • Contact toxicity LD₅₀ 92.59 µg/cm² (booklice): 1.5× α-terpineol, 4.2× linalool. • ≥85% α-isomer ensures bergamot-lavender-piney batch-to-batch sensory reproducibility.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 10581-37-0
Cat. No. B7802940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpinyl acetate
CAS10581-37-0
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(C)OC(=O)C
InChIInChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
InChIKeyIGODOXYLBBXFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils, propylene glycol, mineral oil;  slightly soluble in glycerol;  insoluble in water
1 ml in 5 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Terpinyl Acetate Technical Overview


Terpinyl acetate (CAS 10581-37-0), also designated as α-terpinyl acetate, is a p-menthane monoterpenoid ester with molecular formula C₁₂H₂₀O₂ and molecular mass 196.29 g/mol [1]. It exists as a mixture of isomers, with commercially available material typically containing ≥85% α-isomer and ≤15% γ-isomer, boiling at 220°C with density 0.953 g/mL at 25°C [2]. This compound occurs naturally in essential oils including pine, cajeput, and petitgrain, and is classified by FEMA as GRAS (FEMA 3047) for food flavoring applications, having completed JECFA safety evaluation with no safety concern [3][4].

1 Isomer-controlled Predominant alpha-isomer (≥85%) with specified gamma limits, supporting reproducible sensory and physicochemical profiling.
2 Multi-endpoint research Suitable for antimicrobial screening, insecticidal bioassay, and flavor chemistry workflows requiring a monoterpenoid ester probe.
3 Food-grade compatibility FEMA GRAS (3047) and JECFA-reviewed status supports procurement for food-flavoring research and application development.

Terpinyl Acetate Substitution Evidence Gap


Terpinyl acetate cannot be reliably interchanged with structurally similar monoterpene esters or alcohols without risk of functional performance deviation. Direct comparative studies demonstrate that α-terpinyl acetate, α-terpineol, linalool, and linalyl acetate exhibit quantitatively distinct efficacy profiles across antimicrobial activity [1], insecticidal potency [2], and sensory contribution [3]. For instance, α-terpinyl acetate shows a 2.4-fold difference in larval toxicity (LC₅₀ 287.1 ppm) compared to linalyl acetate (119.7 ppm) [4]. The data below establish that substitution decisions must be guided by application-specific quantitative evidence rather than class-level assumptions.

Target context Retains higher bactericidal activity at low pH (4.0), supported by computational docking affinity for beta-lactamase.
Substitution risk Hydrocarbon monoterpenes (p-cymene, limonene) may show markedly reduced efficacy in acidic matrices; activity profile may not transfer.
Target context Exhibits contact insecticidal potency that differs from fumigant toxicity; performance depends on exposure route.
Substitution risk 4-Terpineol may offer higher fumigant activity; structural analogs like linalyl acetate show distinctly lower contact LD50 values.
Target context Supports brown-spice, cola, and juniper aroma character in complex flavor reconstitution models.
Substitution risk Linalool shifts sensory profile toward citrus-floral notes; omission of terpinyl acetate may create a sensory gap not compensated by other terpenoids.

Terpinyl Acetate Comparator Evidence


Bactericidal Activity in Acidic Conditions

α-Terpinyl acetate demonstrates significant bacterial inactivation under acidic conditions (pH 4.0), whereas monoterpene hydrocarbons including p-cymene, (+)-limonene, carvacrol, thymol, and 1,8-cineol show only moderate growth inactivation capacity and are substantially less effective as bactericidal agents at neutral pH 7.0 [1]. Molecular docking studies reveal α-terpinyl acetate binds Toho-1 β-lactamase with Fullfitness score of −1268.07 kcal/mol, numerically superior to α-terpineol (−1265.05 kcal/mol), linalool (−1262.22 kcal/mol), and citral (−1257.62 kcal/mol) [2].

Acidic bactericidal activity
Head-to-head
-1268.07kcal/mol
Reported Toho-1 beta-lactamase binding affinity outperforms alpha-terpineol and linalool.
Supports acidic (pH 4.0) food-preservation model screening; class-distinguished from inactive hydrocarbon monoterpenes.
Antimicrobial Food preservation Essential oil constituents

Contact Toxicity Against Booklice

In direct contact toxicity assays against Liposcelis bostrychophila (booklice), α-terpinyl acetate exhibits LD₅₀ of 92.59 µg/cm², representing 1.5-fold higher potency than α-terpineol (LD₅₀ 140.30 µg/cm²), 2.3-fold higher than 4-terpineol (LD₅₀ 211.35 µg/cm²), and 4.2-fold higher than linalool (LD₅₀ 393.16 µg/cm²) [1]. In fumigant toxicity, 4-terpineol (LC₅₀ 0.34 mg/L air) outperforms α-terpinyl acetate (LC₅₀ 1.26 mg/L air), α-terpineol (1.12 mg/L air), and linalool (1.96 mg/L air) [2].

Contact toxicity vs. booklice
Head-to-head
1.5-fold higher contact potency than alpha-terpineol
Reported LD50 92.59 µg/cm² offers contact-exposure advantage over related alcohols.
Fumigant toxicity context differs; 4-terpineol LC50 0.34 mg/L air outperforms terpinyl acetate via vapor route.
Insecticidal Stored grain protection Natural fumigants

Brown-Spice Aroma Contribution in Bitters

GC-Recomposition-Olfactometry (GC-R) omission experiments with Angostura bitters reveal that α-terpinyl acetate contributes most to cola, cardamom, clove, cinnamon, nutmeg, root beer, and juniper aromas, with small contributions to ginger, molasses, and black pepper [1]. In contrast, linalool contributes most to orange peel, floral, and black pepper aromas, while caryophyllene contributes to clove and black pepper. Omission of α-terpinyl acetate from the reconstitution mixture produces a distinct sensory gap not compensated by other terpenoids [2].

Brown-spice aroma character
Head-to-head
Primary contributor to cola, cardamom, clove, cinnamon, juniper notes
GC-O omission studies confirm irreplaceable role in complex bitter-spice matrices.
Linalool primarily drives citrus-floral character; substitution may result in distinct sensory profile shifts.
Flavor chemistry Sensory analysis Beverage formulation

Isomeric Composition Specification

Commercially available terpinyl acetate is specified as a mixture of isomers, with analytical grade material containing ≥85% α-isomer and ≤15% γ-isomer, with total isomers ≥90.0% by GC [1]. Alternative commercial grades are available with ≥95% total isomers . This isomeric distribution influences physicochemical properties including density (0.953 g/mL at 25°C) and refractive index (n20/D 1.465) [2]. Procurement specifications must explicitly address isomer composition requirements for reproducible formulation performance.

Isomeric composition
Specification review
Alpha-isomer ≥85%, gamma-isomer ≤15%
Specification directly influences density, refractive index, and sensory reproducibility.
General grades may lack isomer-specific limits; verify isomer ratio for formulation-sensitive procurement.
Quality control Analytical standard Isomer purity

Lipase Comparison in Enzymatic Synthesis

In supercritical CO₂-mediated enzymatic synthesis of terpinyl acetate from α-terpineol and acetic anhydride, five lipases were compared as biocatalysts. Candida rugosa type VII lipase achieved 53.0% esterification extent at 10 MPa, 50°C, after 1.5 h continuous operation [1]. The enzyme retained >50% activity after 10.5 h repeated batch esterification under optimized conditions [2]. Optimal pressure was 10 MPa, and acetic anhydride was the best acyl donor among all evaluated substrates [3].

Enzymatic synthesis route
Head-to-head
53.0% esterification via C. rugosa lipase
ScCO2-mediated biocatalysis provides a green-chemistry alternative to high-temperature (100–200°C) synthesis.
Acetic anhydride reported highest yield among evaluated acyl donors; enzyme retained >50% activity after 10.5 h repeated batch.
Biocatalysis Green chemistry Terpene ester synthesis

Larvicidal Potency Ranking

In comparative larvicidal assays against Aedes aegypti larvae, monoterpene acetyl derivatives rank by LC₅₀ (ppm) as: eugenyl acetate (50.2) > linalyl acetate (119.7) > α-terpinyl acetate (287.1) > menthyl acetate (308.4) > geranyl acetate (325.5) [1]. Corresponding monoterpenoid alcohols rank: eugenol (82.8) > linalool (242.6) > α-terpineol (331.7) > L-menthol (365.8) > geraniol (415.0) [2]. This places α-terpinyl acetate at an intermediate position in the larvicidal potency hierarchy.

Larvicidal potency rank
Head-to-head
Ranked 3rd among 5 acetyl derivatives (LC50 287.1 ppm)
Intermediate position between linalyl acetate (119.7 ppm) and menthyl acetate (308.4 ppm) against Aedes aegypti.
Selection context depends on formulation endpoint; eugenyl acetate offers higher potency, terpinyl acetate offers distinct sensory value.
Larvicidal Vector control Structure-activity relationship

Terpinyl Acetate Application Scenarios


Acidic Food Preservation

α-Terpinyl acetate retains significant bactericidal activity at pH 4.0 against E. coli O157, whereas monoterpene hydrocarbons (p-cymene, limonene, carvacrol, thymol, 1,8-cineol) show markedly reduced efficacy. Procurement for acidic food matrices (e.g., salad dressings, pickled products, fruit-based preserves) should prioritize α-terpinyl acetate over hydrocarbon alternatives [1].

Stored Grain Contact Protection

With contact toxicity LD₅₀ of 92.59 µg/cm² against booklice (Liposcelis bostrychophila), α-terpinyl acetate demonstrates 1.5-fold higher potency than α-terpineol (140.30 µg/cm²) and 4.2-fold higher than linalool (393.16 µg/cm²). This supports its selection for grain storage surface treatments where insect exposure is primarily via contact rather than fumigation [1].

Brown-Spice Flavor Formulations

α-Terpinyl acetate contributes primarily to cola, cardamom, clove, cinnamon, nutmeg, root beer, and juniper aromas in complex flavor matrices. Flavor formulators seeking these specific brown-spice top notes should select α-terpinyl acetate; those requiring citrus-floral character (orange peel, floral) should instead procure linalool [1].

Isomer-Specific Fragrance Manufacturing

For applications requiring batch-to-batch sensory reproducibility (e.g., signature fragrance accords, branded flavor profiles), procurement of analytically specified isomer-distributed α-terpinyl acetate (≥85% α-isomer, ≤15% γ-isomer) is recommended over generic mixture-of-isomers grades. The α-isomer predominance directly influences the bergamot-lavender-piney olfactory character that defines the material's commercial utility [1].

Application
Selection Property
Validation Focus
Acidic food preservation research
Acidic pH efficacy profile
pH-dependent bactericidal assay against E. coli O157
Stored-grain contact protection
Surface-contact insecticidal potency
Contact toxicity bioassay against Liposcelis bostrychophila
Brown-spice flavor formulation
Brown-spice sensory contribution
GC-O omission sensory panel in complex matrices
Isomer-specific fragrance manufacturing
Isomer-distributed specification
GC isomer ratio verification for batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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